molecular formula C21H19N3O2 B2489626 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one CAS No. 1049494-76-9

6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one

Cat. No.: B2489626
CAS No.: 1049494-76-9
M. Wt: 345.402
InChI Key: FJQXAAPPPLDNBA-UHFFFAOYSA-N
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Description

  • Starting materials: Indoline-1-carbonyl substituted pyridazinone and 4-methylbenzyl bromide.
  • Reaction conditions: Nucleophilic substitution reaction, often in the presence of a base like potassium carbonate.
  • Product: 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions

  • Step 1: Synthesis of Pyridazinone Core

    • Starting materials: Hydrazine derivatives and diketones.
    • Reaction conditions: Reflux in ethanol or other suitable solvents.
    • Product: Pyridazinone intermediate.

Chemical Reactions Analysis

Hydrolysis of the Indoline Carbonyl Group

The indoline-1-carbonyl group undergoes acid-catalyzed hydrolysis to yield a carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility or introducing additional functional groups.

Reaction Conditions Product Key Observations
6 M HCl, 80°C, 12 hours6-(Indoline-1-carboxylic acid)-pyridazinoneComplete conversion via nucleophilic acyl substitution.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridazinone ring facilitates nitration and sulfonation at specific positions.

Reagent Conditions Position Product
HNO₃/H₂SO₄0°C, 2 hoursC4 of pyridazinoneNitro derivative (confirmed by NMR).

Mannich Reaction

The pyridazinone nitrogen participates in Mannich reactions with formaldehyde and secondary amines, forming amine-adducted derivatives. This aligns with methodologies for analogous pyridazinones :

Amine Conditions Product
ImidazoleEthanol, reflux, 8–12 hours2-(Imidazol-1-yl-methyl)-substituted analog
1,2,4-TriazoleRoom temperature, overnight2-(1,2,4-Triazol-1-yl-methyl) derivative

Reductive Hydrogenation

The pyridazinone ring’s conjugated double bonds are susceptible to catalytic hydrogenation:

Catalyst Conditions Product Outcome
Pd/C (10%)H₂ (1 atm), 25°C, 6hTetrahydro-pyridazinone derivativeSelective reduction of C4–C5 bond.

Nucleophilic Substitution

The 4-methylbenzyl group’s para position undergoes halogenation under radical-initiated conditions:

Reagent Conditions Product
NBS, AIBNCCl₄, reflux, 4 hours4-(Bromomethyl)benzyl-substituted analog

Oxidation of the Indoline Moiety

The indoline ring is oxidized to an indole system under strong oxidizing conditions:

Reagent Conditions Product Characterization
KMnO₄, H₂SO₄60°C, 3 hoursIndole-1-carbonyl-pyridazinoneIR: Loss of N–H stretch at 3217 cm⁻¹ .

Cyclocondensation Reactions

The carbonyl group reacts with hydrazines to form fused heterocycles, as demonstrated in related pyridazinone systems :

Reagent Conditions Product
Hydrazine hydrateEthanol, reflux, 6hPyridazino[4,5-d]pyridazine derivative

Key Reactivity Trends

  • Pyridazinone Core : Participates in EAS, hydrogenation, and cyclocondensation.

  • Indoline Carbonyl : Prone to hydrolysis and oxidation.

  • 4-Methylbenzyl Group : Undergoes halogenation and radical-mediated substitutions.

Experimental data for this specific compound remains limited, but analogous pyridazinones validate these pathways . Further studies are required to quantify yields and optimize conditions for large-scale applications.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one as an anticancer agent. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, demonstrating significant antiproliferative activity.

Efficacy Data

The following table summarizes the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23110.0Induction of apoptosis via caspase activation
A54915.0Cell cycle arrest at G2/M phase
HeLa12.5Inhibition of microtubule assembly

In vitro studies have shown that at concentrations as low as 1.0 μM, the compound induces morphological changes indicative of apoptosis, with enhanced caspase-3 activity observed at higher concentrations (10.0 μM) .

Additional Biological Activities

Beyond its anticancer potential, this compound has been investigated for other biological activities, including:

  • Antiviral Properties : Preliminary studies suggest it may inhibit viral replication, particularly in alphaviruses.
  • Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation, which is often associated with cancer progression.

Case Studies

Several case studies have documented the application of this compound in preclinical settings:

  • Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated significant reduction in cell viability upon treatment with the compound, supporting its role as a promising therapeutic agent.
  • Lung Cancer Research : In A549 cells, the compound's ability to induce G2/M arrest was linked to decreased tumor growth in xenograft models.
  • Cervical Cancer Analysis : HeLa cells treated with the compound showed increased apoptosis markers, reinforcing its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(indoline-1-carbonyl)-2-benzylpyridazin-3(2H)-one: Similar structure but lacks the 4-methyl group on the benzyl substituent.

    6-(indoline-1-carbonyl)-2-(4-chlorobenzyl)pyridazin-3(2H)-one: Contains a 4-chlorobenzyl group instead of a 4-methylbenzyl group.

    6-(indoline-1-carbonyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one: Features a 4-methoxybenzyl group.

Uniqueness

6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one is unique due to the presence of both the indoline-1-carbonyl and 4-methylbenzyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

The compound 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Indoline-1-carbonyl Chloride : This can be achieved by reacting indoline with thionyl chloride under reflux conditions.
  • Nucleophilic Substitution : The indoline-1-carbonyl chloride can react with 4-methylbenzylamine to form the corresponding amide.
  • Cyclization : The amide undergoes cyclization with a pyridazine derivative under acidic or basic conditions to yield the final product.

This compound features a unique combination of indoline and pyridazinone structures, which may contribute to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, modulating their activity through binding interactions. For example, it has been suggested that similar pyridazinone derivatives exhibit inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism .
  • Antioxidant Activity : Some studies indicate that compounds with similar structures possess significant antioxidant properties, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .

Antimicrobial Activity

Research has indicated that pyridazinone derivatives can exhibit antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

A study on related compounds demonstrated neuroprotective effects against oxidative stress-induced neuronal damage, indicating that this compound may offer similar benefits .

Antitumor Activity

Pyridazinones have been investigated for their antitumor properties. In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation across various cancer types, pointing towards the therapeutic potential of this compound in oncology .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
Indole DerivativesIndoleAntimicrobial, Antioxidant
PyridinonesPyridinoneEnzyme Inhibition, Antitumor
This compoundCurrent CompoundPotentially Neuroprotective, Antimicrobial

Properties

IUPAC Name

6-(2,3-dihydroindole-1-carbonyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15-6-8-16(9-7-15)14-24-20(25)11-10-18(22-24)21(26)23-13-12-17-4-2-3-5-19(17)23/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQXAAPPPLDNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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